molecular formula C19H19N3O3 B5364003 1-cinnamoyl-4-(4-nitrophenyl)piperazine

1-cinnamoyl-4-(4-nitrophenyl)piperazine

Cat. No. B5364003
M. Wt: 337.4 g/mol
InChI Key: DRWMKKHVOTZMKW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamoyl-4-(4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This molecule is a piperazine derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-cinnamoyl-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. It has also been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, it has been found to improve glucose metabolism, which makes it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cinnamoyl-4-(4-nitrophenyl)piperazine in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. Additionally, it has been found to be stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using this molecule in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-cinnamoyl-4-(4-nitrophenyl)piperazine. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this molecule and to optimize its synthesis method to yield higher purity and yield.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This molecule has a range of biological activities and has been found to have potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

1-Cinnamoyl-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrophenylpiperazine with cinnamoyl chloride in the presence of a base. Another method involves the reaction of 4-nitrophenylpiperazine with cinnamic acid in the presence of a coupling reagent. These methods have been optimized to yield high purity and high yield of the product.

Scientific Research Applications

1-Cinnamoyl-4-(4-nitrophenyl)piperazine has been studied extensively for its potential use in scientific research. This molecule has been found to have a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-11H,12-15H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMKKHVOTZMKW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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